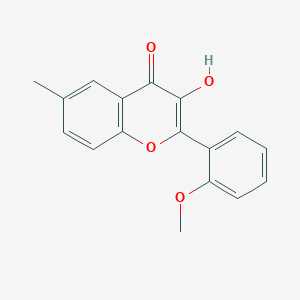
3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromone derivatives, such as 3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one, typically involves strategies like the Knoevenagel reaction, which allows for the formation of carbon-carbon double bonds under mild conditions. For example, compounds similar to the one have been synthesized using variations of this reaction, indicating its utility in creating complex chromone structures from simpler precursors (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Molecular Structure Analysis
The molecular structure of chromone derivatives is typically characterized using techniques such as X-ray crystallography. These analyses reveal that these compounds often crystallize in the monoclinic system and can show diverse crystal packing arrangements due to different substituent effects. The specific arrangement and bonding patterns provide insight into the compound's reactivity and physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromone derivatives undergo various chemical reactions, including cyclocondensation, which is crucial for the synthesis of heterocyclic compounds. These reactions allow for the introduction of diverse functional groups, expanding the chemical space and potential applications of these molecules (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Physical Properties Analysis
The physical properties of chromone derivatives, such as solubility and melting points, are significantly influenced by their specific chemical structures. The presence of hydroxy and methoxy groups, for instance, can affect the compound's hydrogen bonding potential and polarity, leading to varied solubility in different solvents. These properties are crucial for determining the compound's suitability for different applications and studies (Pimenova, Krasnych, Goun, & Miles, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of chromone derivatives, are governed by their molecular structure. The electron distribution within the chromone core and the presence of substituents like methoxy or hydroxy groups can influence the compound's acidity, basicity, and reactivity towards nucleophilic and electrophilic agents. Understanding these properties is essential for exploiting the compound's potential in synthetic and medicinal chemistry contexts (Bam & Chalifoux, 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Tectorigenin monohydrate, an isoflavone derived from Belamcanda chinensis, showcases antimicrobial and anti-inflammatory effects. The structure of this compound is closely related to "3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one", indicating its potential for similar applications. Its molecular arrangement facilitates interactions with microbial cells and inflammatory mediators (Liu, Ma, Gao, & Wu, 2008).
Synthesis of New Derivatives with Antibacterial Activity
Research on synthesizing new derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , has led to compounds demonstrating significant antibacterial activity against common bacterial strains. These findings suggest that modifications to the core structure can enhance its antibacterial efficacy (Behrami & Dobroshi, 2019).
Advancements in Organic Dyes and Photovoltaic Properties
The compound's structural relatives have been explored as organic dyes for dye-sensitized solar cells, indicating its potential in renewable energy technologies. These studies highlight the compound's role in improving photoelectric conversion efficiency through structural modifications, making it a candidate for further exploration in photovoltaic applications (Gad, Kamar, & Mousa, 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of polystyrene-supported catalysts utilizing derivatives of this compound for Michael additions underline its importance in organic chemistry. These catalysts facilitate the synthesis of medically relevant compounds, showcasing the compound's utility in drug synthesis and organic reactions (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation studies involving chromen-4-ones similar to "3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one" reveal unique regioselective photocyclisation and dealkoxylation reactions. These reactions contribute to the understanding of photochemical processes and the development of photoresponsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).
Eigenschaften
IUPAC Name |
3-hydroxy-2-(2-methoxyphenyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-8-14-12(9-10)15(18)16(19)17(21-14)11-5-3-4-6-13(11)20-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVTBICFLXJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(2-methoxyphenyl)-6-methylchromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
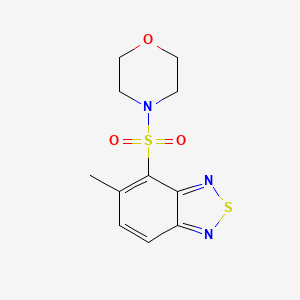
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
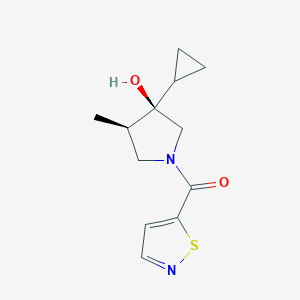
![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)
![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)
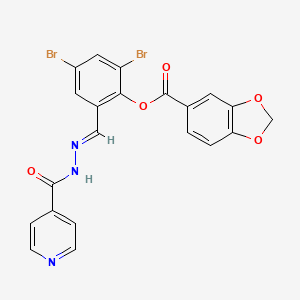
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)
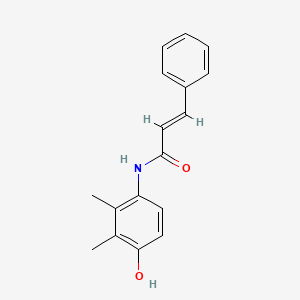
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)